methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate
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Overview
Description
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate is a complex organic compound that features a tetrahydrofuran ring, an isonicotinamide moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-3-yl intermediate, which is then coupled with isonicotinic acid and benzoic acid derivatives under specific reaction conditions. The process may involve:
Ring Opening and Functionalization: The tetrahydrofuran ring can be opened and functionalized using reagents like aldehydes and ketones, followed by cyclization to form the desired intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can target the isonicotinamide moiety, potentially converting it to amines or other reduced forms.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the isonicotinamide moiety can produce amines .
Scientific Research Applications
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. The benzoate ester may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-3-carboxylate: Similar in structure but lacks the isonicotinamide and benzoate moieties.
Ethyl 2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate: An ethyl ester analog with similar properties but different pharmacokinetics.
Uniqueness
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate is unique due to its combination of a tetrahydrofuran ring, isonicotinamide moiety, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDBCXWQDCQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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